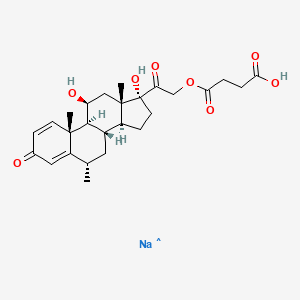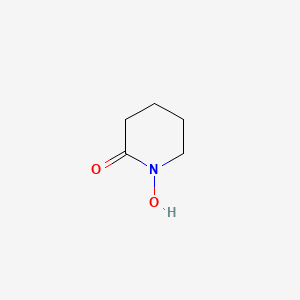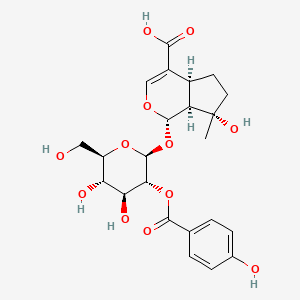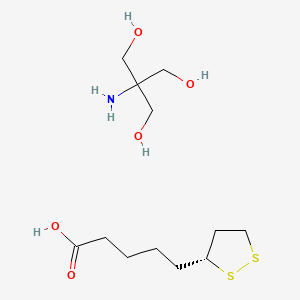
Dexlipotam
Overview
Description
Scientific Research Applications
1. Effects on Endothelial Function in Type 2 Diabetes
Dexlipotam (DEX), a tromethamine salt of R(+)-alpha-lipoic acid, has been studied for its impact on endothelial function in type 2 diabetes patients. A study by Vossler et al. (2007) revealed that DEX therapy can reduce endothelial dysfunction, particularly in men with a long history of diabetes and poor glucose control. This study highlights DEX's potential in treating vascular stress in diabetic patients (Vossler et al., 2007).
2. Dexamethasone Palmitate in Lipid Emulsions
A separate study by Mizushima et al. (1982) examined the use of dexamethasone palmitate incorporated into lipid emulsions. The study found that this formulation showed a higher concentration in blood, spleen, and inflamed tissues, indicating its potential for stronger anti-inflammatory activity. This suggests a clinical application for lipid emulsion corticosteroids in treating specific diseases (Mizushima et al., 1982).
3. Prenatal Treatment with Dexamethasone
Wallensteen et al. (2016) investigated the long-term cognitive effects of prenatal DEX therapy in healthy children. The study indicated that early prenatal DEX exposure affects cognitive functions in healthy girls, suggesting caution in its use for congenital adrenal hyperplasia (Wallensteen et al., 2016).
4. Dextran as Nanoscale Drug Carriers
Research by Huang and Huang (2018) highlighted the application of dextran, a biocompatible and non-toxic substance, in drug-delivery systems. Their study explored the modification of dextran structures to improve properties for drug-delivery applications, indicating its potential in nanomedicine (G. Huang & Hualiang Huang, 2018).
5. Influence of Dexamethasone on Macrophage Recruitment
A study by Petrillo et al. (2017) evaluated the effects of dexamethasone and levamisole on macrophage accumulation and giant cell formation. The research found that dexamethasone affects the formation of giant cells in chronic inflammation, providing insights into its role in inflammatory responses (Petrillo et al., 2017).
6. Fatty Acid Profiling in Neonatal Treatment
Bruder et al. (2005) conducted a study on the effects of neonatal treatment with dexamethasone on lipid metabolism. The study showed specific changes in lipid profile, suggesting implications for surfactant production and potential effects on brain lipid metabolism (Bruder et al., 2005).
7. Intralysosomal pH Measurement in Cells
Ohkuma and Poole (1978) developed a method for measuring intralysosomal pH in living cells using fluorescein isothiocyanate-labeled dextran. This method has implications for studying active proton accumulation mechanisms in the lysosomal membrane (Ohkuma & Poole, 1978).
Safety and Hazards
Mechanism of Action
Target of Action
Dexlipotam, also known as Thioctic acid tromethamine, is a salt of alpha-lipoic acid and tromethamine . It’s suggested that it may be useful in treating vascular stress in patients with diabetes .
Mode of Action
Tromethamine, one of the components of this compound, acts as a proton acceptor, which combines with hydrogen ions, liberating bicarbonate buffer, to correct acidosis . It buffers both metabolic and respiratory acids, limiting carbon dioxide generation .
Biochemical Pathways
It’s known that alpha-lipoic acid, a component of this compound, plays a crucial role in mitochondrial energy metabolism .
Result of Action
In vitro and in vivo data have shown beneficial effects of this compound on oxidative stress in hyperglycemic states .
properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;5-[(3R)-dithiolan-3-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTREOMTIFSZAU-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSS[C@@H]1CCCCC(=O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137314-40-0 | |
| Record name | Thioctic acid tromethamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137314400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioctic acid tromethamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06253 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | THIOCTIC ACID TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK7B1AJA3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the proposed mechanism by which dexlipotam improves endothelial function in patients with type 2 diabetes?
A1: The research paper suggests that this compound, a tromethamine salt of R(+)-alpha-lipoic acid, exerts its beneficial effects by targeting oxidative stress, a key contributor to diabetic endotheliopathy. [] While the exact mechanism is not fully elucidated in the paper, previous in vitro and in vivo studies indicate that this compound acts as an antioxidant, potentially by scavenging free radicals and protecting against oxidative damage in hyperglycemic conditions. [] The study found that this compound significantly improved flow-mediated dilation (FMD), a marker of endothelial function, particularly in patients with poor glucose control (HbA1c > 6.5% Hb). [] This improvement was more pronounced in subgroups with greater vascular stress, suggesting that this compound's antioxidant properties may be particularly beneficial in these patients.
Q2: Were there any limitations to the study that might affect the interpretation of the results regarding this compound's efficacy?
A2: Yes, the researchers acknowledge that this was a pilot study, implying a limited sample size and potentially impacting the generalizability of the findings. [] Additionally, while the study showed promising results in specific subgroups, it did not find a statistically significant difference in FMD between the placebo and this compound-treated groups overall. [] Further research with larger, well-designed clinical trials is needed to confirm these findings and to fully elucidate this compound's mechanism of action, optimal dosage, long-term efficacy, and safety profile in patients with type 2 diabetes and endothelial dysfunction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



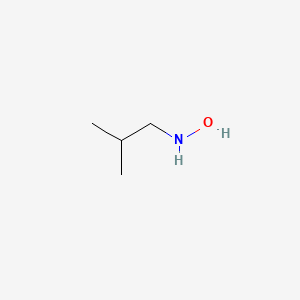
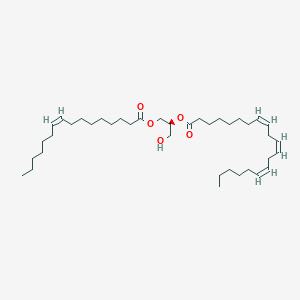
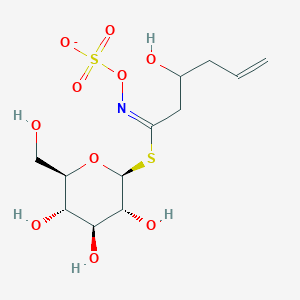
![2-(3,4-dimethylphenyl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B1240693.png)

![N-[1-(3-chlorophenyl)cyclobutyl]-N''-cyano-N'-(3-pyridinyl)guanidine](/img/structure/B1240698.png)
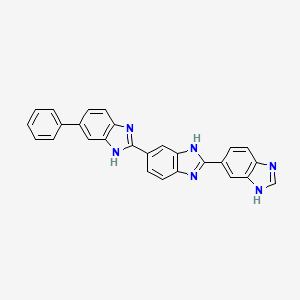


![3,11,13,15-tetrahydroxy-1,6,9,9-tetramethyl-6,7,9,16-tetrahydro-14H-6,16-epoxyanthra[2,3-e]benzo[b]oxocin-14-one](/img/structure/B1240703.png)
